4-(dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide
Description
4-(Dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide is a complex organic molecule featuring two dimethylamino (-N(CH₃)₂) groups, a benzene ring, and a carbothioamide (-C(S)NH₂) functional group. Its structure includes a central ethylenediamine-like backbone with a methanethioamido linkage, creating a flexible yet conjugated system.
Properties
IUPAC Name |
4-(dimethylamino)-N-[2-[[4-(dimethylamino)benzenecarbothioyl]amino]ethyl]benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4S2/c1-23(2)17-9-5-15(6-10-17)19(25)21-13-14-22-20(26)16-7-11-18(12-8-16)24(3)4/h5-12H,13-14H2,1-4H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQHPRFDAGIDNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)NCCNC(=S)C2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with a suitable thioamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
4-(dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogs and Functional Group Analysis
The compound is compared to three structurally related molecules derived from the provided evidence:
4'-(Dimethylamino)-[1,1'-biphenyl]-2-carbaldehyde ()
- Core Structure: Biphenyl system with a dimethylamino group and a carbaldehyde (-CHO).
- Key Differences : Replaces the carbothioamide and ethylenediamine chain with a carbaldehyde and biphenyl framework.
- Implications : The carbaldehyde group is highly reactive, making this compound suitable as a synthetic intermediate in cross-coupling reactions or nucleophilic additions. Its biphenyl structure may enhance π-π stacking interactions, unlike the target compound’s flexible thioamide chain .
4-Dimethylamino-N-benzylcathinone ()
- Core Structure: Cathinone backbone (propan-1-one) with a benzylamino (-NHCH₂C₆H₅) and dimethylamino group.
- Key Differences: Lacks sulfur-based groups but shares the dimethylamino-phenyl motif. In contrast, the target compound’s thioamide groups may confer distinct pharmacokinetic properties, such as altered metabolic stability or receptor binding .
3-[4-(Dimethylamino)phenyl]-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide ()
- Core Structure: Dihydropyrazole ring fused with a carbothioamide and dimethylamino-phenyl group.
- The shared carbothioamide group suggests possible overlap in thiol-mediated interactions (e.g., metal chelation or protease inhibition) .
Comparative Physical and Chemical Properties
Biological Activity
The compound 4-(dimethylamino)-N-(2-{[4-(dimethylamino)phenyl]methanethioamido}ethyl)benzene-1-carbothioamide is a complex organic molecule with potential biological applications. Its structure suggests that it may exhibit significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical formula for the compound is , with a molecular weight of approximately 372.55 g/mol. The structure features dimethylamino groups and a carbothioamide functional group, which are often associated with enhanced biological activity.
Research indicates that compounds with similar structures may interact with various biological targets:
- Cytotoxicity : Studies have shown that related compounds can induce cytotoxic effects in cancer cell lines by disrupting cellular processes such as tubulin polymerization and apoptosis pathways .
- Enzyme Inhibition : There is evidence suggesting that these compounds may act as enzyme inhibitors, impacting metabolic pathways crucial for tumor growth .
- DNA Interaction : Some derivatives have been reported to bind to DNA, leading to crosslinking and subsequent apoptosis in rapidly dividing cells .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines (e.g., A549, HeLa) through various mechanisms. |
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in cancer metabolism. |
| DNA Interaction | May form non-covalent interactions with DNA, affecting replication and transcription. |
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study demonstrated that a related compound exhibited moderate cytotoxicity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
- Optical Properties and Biological Implications : Another investigation into similar compounds revealed that they could localize within cellular organelles such as the Golgi apparatus without causing intrinsic cytotoxicity. This suggests potential for targeted drug delivery systems .
- Enzyme Interaction Studies : Research has indicated that certain derivatives can inhibit key metabolic enzymes, which may provide a therapeutic avenue for treating cancers by disrupting energy metabolism in tumor cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
